2,5-difluoro-N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide 2,5-difluoro-N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1021227-04-2
VCID: VC8433583
InChI: InChI=1S/C17H15F2N3O4S/c18-12-4-5-13(19)16(11-12)27(24,25)20-8-2-9-22-17(23)7-6-14(21-22)15-3-1-10-26-15/h1,3-7,10-11,20H,2,8-9H2
SMILES: C1=COC(=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=C(C=CC(=C3)F)F
Molecular Formula: C17H15F2N3O4S
Molecular Weight: 395.4 g/mol

2,5-difluoro-N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide

CAS No.: 1021227-04-2

VCID: VC8433583

Molecular Formula: C17H15F2N3O4S

Molecular Weight: 395.4 g/mol

* For research use only. Not for human or veterinary use.

2,5-difluoro-N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide - 1021227-04-2

Description

2,5-Difluoro-N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. It features a unique arrangement of functional groups, including difluoro substituents and a pyridazine moiety, which are of interest in medicinal chemistry due to their potential biological activities.

Synthesis and Chemical Reactions

The synthesis of 2,5-difluoro-N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide typically involves several steps, starting from precursors such as furan and pyridazine derivatives. These synthetic pathways often require optimization to improve yield and selectivity.

Typical Synthetic Steps

  • Starting Materials: Furan and pyridazine derivatives are common starting materials.

  • Reaction Conditions: Temperature, solvents, and catalysts are crucial for optimizing the synthesis.

  • Purification Techniques: Chromatography is often used to purify the final product.

Biological Activity and Potential Applications

This compound is of interest for its potential biological activities, including antibacterial and antitumor properties, which are characteristic of sulfonamides. The presence of difluoro substituents and a pyridazine moiety may enhance its pharmacological profile.

Potential Therapeutic Areas

  • Cancer Treatment: The structural complexity of this compound positions it as a candidate for further research in cancer therapy.

  • Infectious Diseases: Sulfonamides are known for their antibacterial properties, suggesting potential applications in treating bacterial infections.

Mechanism of Action and QSAR Studies

The mechanism of action likely involves interaction with specific biological targets such as enzymes or receptors involved in disease pathways. Quantitative structure–activity relationship (QSAR) studies could provide insights into how structural modifications affect potency and selectivity.

QSAR Analysis

ParameterDescriptionImportance
Molecular WeightAffects bioavailability and permeabilityHigh
HydrophobicityInfluences interaction with biological targetsMedium
Functional GroupsContribute to binding affinity and specificityHigh

Future Directions

  • In Vivo Studies: Conducting in vivo studies to assess efficacy and safety.

  • Structural Modifications: Exploring structural modifications to enhance potency and selectivity.

  • Clinical Trials: Planning clinical trials to evaluate its therapeutic efficacy in humans.

CAS No. 1021227-04-2
Product Name 2,5-difluoro-N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide
Molecular Formula C17H15F2N3O4S
Molecular Weight 395.4 g/mol
IUPAC Name 2,5-difluoro-N-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]benzenesulfonamide
Standard InChI InChI=1S/C17H15F2N3O4S/c18-12-4-5-13(19)16(11-12)27(24,25)20-8-2-9-22-17(23)7-6-14(21-22)15-3-1-10-26-15/h1,3-7,10-11,20H,2,8-9H2
Standard InChIKey BBPNDRCUTNDTME-UHFFFAOYSA-N
SMILES C1=COC(=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=C(C=CC(=C3)F)F
Canonical SMILES C1=COC(=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=C(C=CC(=C3)F)F
PubChem Compound 25881982
Last Modified Aug 20 2023

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